4-Ethoxyphenol

Analytical Chemistry Quality Control Cosmetic Analysis

Select 4-Ethoxyphenol (CAS 622-62-8) for unmatched reproducibility in your critical assays. Unlike MEHQ, its ethoxy substituent provides a specific LogP of 1.87, ensuring distinct HPLC retention and controlled tyrosinase oxidation kinetics essential for melanogenesis research and metabolomics (HMDB0032036). This pure (≥99%), beige crystalline solid is the definitive choice for analytical method validation and partitioning studies where a ~2-fold lipophilicity increase is crucial. Ensure your next study is precise—procure this specific 4-alkoxyphenol standard.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 622-62-8
Cat. No. B1293792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyphenol
CAS622-62-8
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)O
InChIInChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
InChIKeyLKVFCSWBKOVHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble to soluble in water;  soluble in oils
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyphenol (CAS 622-62-8): Technical Baseline and Procurement-Relevant Identity


4-Ethoxyphenol (CAS 622-62-8), also designated as hydroquinone monoethyl ether or p-ethoxyphenol, is a para-substituted phenolic compound (molecular formula C₈H₁₀O₂, molecular weight 138.16 g/mol) [1]. It is characterized as a beige crystalline solid with a melting point range of 64–67 °C and a boiling point of 131 °C at 9 mmHg, exhibiting moderate solubility in methanol and limited aqueous solubility . This compound belongs to the 4-alkoxyphenol class, and its primary procurement relevance stems from its role as a versatile synthetic intermediate and as a functional additive, specifically as a radical scavenger and polymerization inhibitor in both research and industrial contexts [2].

Why Generic Phenolic Antioxidants Cannot Simply Substitute for 4-Ethoxyphenol


While various 4-alkoxyphenols (e.g., 4-methoxyphenol, MEHQ) share a general class function as radical scavengers, direct substitution is often precluded by distinct physicochemical and performance profiles. The ethoxy substituent imparts a specific balance of lipophilicity (LogP ≈ 1.87), steric bulk, and electron-donating capacity , which directly influences its diffusion-controlled reactivity, its solubility in non-aqueous media, and its handling in synthetic pathways. Critically, the alkyl chain length (C2 vs. C1 for MEHQ) alters the stability of the resultant phenoxy radical and the compound's behavior in specific analytical systems (e.g., HPLC retention times) and biological assays (e.g., tyrosinase-mediated oxidation kinetics) [1]. Therefore, selecting 4-ethoxyphenol over a generic analog is not arbitrary but is dictated by the need for a specific, quantifiable set of material properties and interaction kinetics essential for process or assay reproducibility.

Quantitative Evidence Guide: Selecting 4-Ethoxyphenol Over Its Closest Analogs


Chromatographic Differentiation: Resolved Peak Separation from 4-Methoxyphenol (MEHQ) in HPLC-UV Analysis

In complex sample matrices requiring simultaneous quantification of multiple phenolic compounds, 4-ethoxyphenol exhibits a distinct retention time that allows for unambiguous separation from its closest structural analog, 4-methoxyphenol (MEHQ). This resolved separation is critical for accurate assay quantification, as the two compounds cannot be reliably distinguished by simple spectrophotometric methods [1].

Analytical Chemistry Quality Control Cosmetic Analysis

Comparative Reactivity: Slower Tyrosinase-Mediated o-Quinone Formation vs. 4-Methoxyphenol

In enzymatic studies using tyrosinase, the substrate 4-ethoxyphenol is converted to an unstable o-quinone species at a rate constant of less than 10⁻³ s⁻¹ [1]. This kinetic behavior is shared with 4-methoxyphenol, indicating a similar, relatively slow oxidation rate. This quantitative similarity is a key differentiating factor when selecting a model substrate for studying para-alkoxyphenol oxidation mechanisms.

Enzymology Biochemistry Melanogenesis

Lipophilicity-Driven Partitioning: Calculated LogP of 1.87 Distinguishes it from Shorter-Chain Analogs

The calculated partition coefficient (LogP) for 4-ethoxyphenol is 1.87 . This value quantifies its lipophilicity and represents a significant increase compared to its shorter-chain analog, 4-methoxyphenol (MEHQ), which has a predicted LogP of approximately 1.58 [1]. This difference of approximately 0.3 LogP units translates to an approximate 2-fold increase in partitioning favorability into non-polar phases.

Medicinal Chemistry Drug Design Physical Chemistry

Endogenous Status: Human Metabolome Database (HMDB) Entry as an Endogenous Metabolite

4-Ethoxyphenol is catalogued in the Human Metabolome Database (HMDB0032036) as an endogenous metabolite [1]. This designation is distinct from 4-methoxyphenol (MEHQ), which, despite its occurrence in some natural sources, is primarily recognized as a xenobiotic or industrial chemical in mammalian systems [2]. The HMDB entry for 4-ethoxyphenol provides a standardized reference for its detection and quantification in human biofluids.

Metabolomics Systems Biology Biomarker Discovery

Evidence-Backed Application Scenarios for Procuring 4-Ethoxyphenol


Developing HPLC-UV Methods for Multi-Phenolic Assays in Regulated Industries

Analytical laboratories validating methods for the simultaneous quantification of 4-ethoxyphenol and its analog 4-methoxyphenol in complex matrices (e.g., cosmetics, pharmaceuticals) require the pure reference standard of 4-ethoxyphenol to establish method specificity. The compound's distinct retention time on a C18 column, as demonstrated in validated HPLC-UV methods, ensures accurate identification and quantification without interference from MEHQ, a common co-analyte [1].

Investigating Structure-Activity Relationships in Tyrosinase-Catalyzed Oxidation

Biochemists studying the kinetics of melanogenesis-related enzymes use 4-ethoxyphenol as a model substrate. Its comparable oxidation rate constant (kinstability ≤ 10⁻³ s⁻¹) to 4-methoxyphenol allows for controlled experiments where the effect of the para-alkoxy substituent length on subsequent o-quinone reactivity and cytotoxicity can be isolated and studied, a critical step in evaluating pro-drug candidates [1].

Serving as a Verified Reference Standard for Endogenous Metabolite Quantification

Metabolomics core facilities and clinical research laboratories developing targeted assays for human biofluids should procure 4-ethoxyphenol. Its verified status as an endogenous metabolite (HMDB0032036) makes it an essential reference material for calibrating instruments and validating methods designed to measure its physiological concentrations, a requirement not fulfilled by the more common, xenobiotic analog MEHQ [1].

Modeling Lipophilicity-Dependent Behavior in Biphasic Systems

Researchers investigating partitioning behavior, membrane permeability, or extraction efficiency can use 4-ethoxyphenol (LogP 1.87) as a tool compound. Its calculated LogP is quantifiably higher than 4-methoxyphenol (LogP ~1.58), representing a ~2-fold difference in partition coefficient. This property makes it a more suitable model for processes where enhanced non-polar phase affinity is a critical parameter [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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